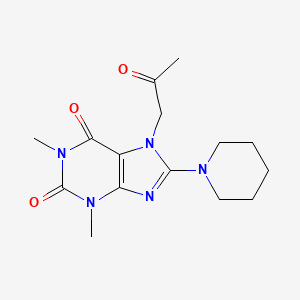

![molecular formula C17H12N2O2S B5535322 2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5535322.png)

2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to 2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole, often involves reactions starting with benzoxazole-2-carboxylic acid. This acid reacts with thionyl chloride in the presence of ethanol solvent at room temperature to yield benzoxazole-2-carbonyl chloride. Further reaction with hydrazine hydrate in ethanol under reflux conditions leads to benzoxazole-2-carboxylic acid hydrazide, which upon treatment with appropriate aromatic carboxylic acids in the presence of polyphosphoric acid under reflux affords the title compounds (Gadegoni, Manda, & Rangu, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is typically characterized using various spectroscopic techniques. In one study, the crystal structure of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, was determined, highlighting the planarity of benzoxazole and thiazole rings and the perpendicular orientation of the phenyl ring to these planes. The structure was stabilized by a network of intermolecular hydrogen bonds and interactions forming parallel layers (Mabied, Shalaby, Zayed, El-Kholy, & Farag, 2014).

Chemical Reactions and Properties

Benzoxazole derivatives can undergo various chemical reactions. For example, treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in acidic conditions yields substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles. The structure of these compounds can be confirmed through X-ray analysis, demonstrating the diverse reactivity of benzoxazole derivatives (Kalcheva, Tosheva, & Hadjieva, 1993).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the specific functional groups present on the benzoxazole core and the overall molecular structure.

Chemical Properties Analysis

Benzoxazole derivatives exhibit a range of chemical properties, including fluorescence, antimicrobial activity, and the ability to form complex structures through intermolecular interactions. For instance, certain 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives are known to be fluorescent, absorb in the range of 296 to 332 nm, and emit in the ranges of 368 to 404 nm, demonstrating their potential for applications in materials science and bioimaging (Phatangare et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Oxazole derivatives are a part of a large number of medicinal compounds . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an important area of research in the future.

Eigenschaften

IUPAC Name |

2-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c1-2-6-12(7-3-1)16-18-10-13(20-16)11-22-17-19-14-8-4-5-9-15(14)21-17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVMXLVKJENRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

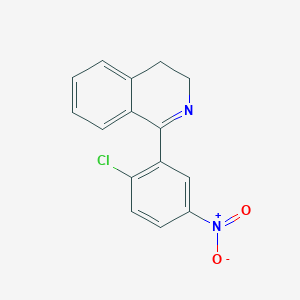

![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5535245.png)

![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)

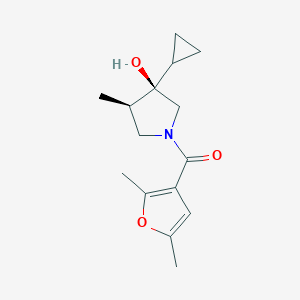

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-indol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)

![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)

![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)

![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)

![2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5535342.png)

![2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)